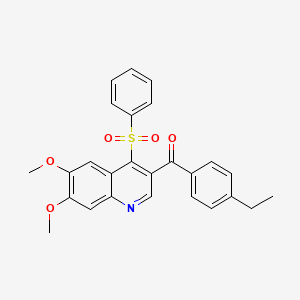

(6,7-Dimethoxy-4-(phenylsulfonyl)quinolin-3-yl)(4-ethylphenyl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

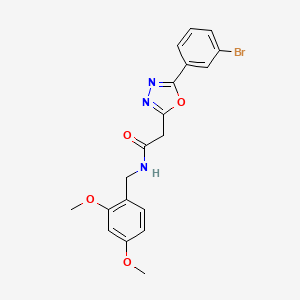

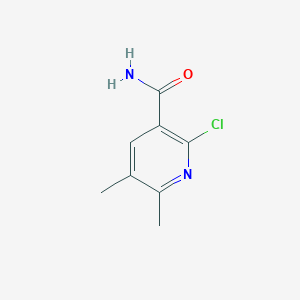

“(6,7-Dimethoxy-4-(phenylsulfonyl)quinolin-3-yl)(4-ethylphenyl)methanone” is a chemical compound with the molecular formula C26H23NO5S . It is part of a series of 6,7-dimethoxy-4-anilinoquinolines that have been synthesized and identified as potent inhibitors of the tyrosine kinase c-Met .

Synthesis Analysis

The synthesis of these compounds involves a series of reactions. A mixture of 4-chloro-6,7-dimethoxyquinoline and an appropriate amount of substituted anilines was stirred at reflux for 5 hours .Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C26H23NO5S . Further details about its structure would require more specific information or advanced analytical techniques.Chemical Reactions Analysis

The compound is part of a series of 6,7-dimethoxy-4-anilinoquinolines that were synthesized and identified as potent inhibitors of the tyrosine kinase c-Met . The exact chemical reactions involving this specific compound are not detailed in the available sources.Aplicaciones Científicas De Investigación

Synthesis and Metabolic Studies

- Syntheses of Metabolites : A study detailed the synthesis of metabolites related to quinoline derivatives, highlighting methods for creating compounds with potential for further pharmacological study (Mizuno et al., 2006).

Radiochemical Applications

- Radiosynthesis for Medical Imaging : Another study focused on the carbon-14 radiosynthesis of a quinoline derivative, showcasing its application in medical imaging and pharmaceutical research (Kitson et al., 2010).

Spectroscopic Properties

- Spectroscopic Analysis : The electronic absorption and fluorescence properties of certain quinoline derivatives were explored, providing valuable information on the effects of structure and environment on these properties, which is essential for the development of optical materials and sensors (Al-Ansari, 2016).

Antioxidant and Antimicrobial Activities

- Antioxidant Properties : Research into the synthesis of quinoline derivatives with potential antioxidant activities showcases the relevance of these compounds in combating oxidative stress and related diseases (Çetinkaya et al., 2012).

- Antimicrobial and Antimalarial Agents : The design and synthesis of quinoline-based 1,2,3-triazoles with antimicrobial and antimalarial activities indicate the potential of these compounds in therapeutic applications (Parthasaradhi et al., 2015).

Mecanismo De Acción

Target of Action

Similar compounds, such as 4,6,7-substituted quinazoline derivatives, have been evaluated for their antiproliferative activities against human cancer cell lines .

Mode of Action

It’s worth noting that similar compounds have shown to inhibit the colony formation and migration of cancer cells .

Biochemical Pathways

It’s known that similar compounds can induce apoptosis of cancer cells and induce cell cycle arrest at the g1-phase .

Pharmacokinetics

The solubility of similar compounds in dmso and methanol has been reported , which could potentially impact their bioavailability.

Result of Action

Similar compounds have shown potent anti-proliferative activity against certain cancer cells .

Action Environment

It’s worth noting that similar compounds are recommended to be stored in a dark place, sealed in dry, at room temperature , suggesting that light, moisture, and temperature could potentially affect their stability.

Propiedades

IUPAC Name |

[4-(benzenesulfonyl)-6,7-dimethoxyquinolin-3-yl]-(4-ethylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23NO5S/c1-4-17-10-12-18(13-11-17)25(28)21-16-27-22-15-24(32-3)23(31-2)14-20(22)26(21)33(29,30)19-8-6-5-7-9-19/h5-16H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITPQJKFVSMMHIW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C2=C(C3=CC(=C(C=C3N=C2)OC)OC)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2371354.png)

![Methyl 6-({[3-(4-chlorophenyl)-5-isoxazolyl]methyl}amino)-5-cyano-2-methylnicotinate](/img/structure/B2371360.png)

![N-(3,5-dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2371361.png)

![N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)propanamide](/img/structure/B2371370.png)